

Application Notes and Protocols: Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenes

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Compound of Interest

Compound Name: *gold(I) chloride*

Cat. No.: *B076038*

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This document provides detailed protocols and application notes for the gold(I)-catalyzed intramolecular hydroamination of alkenes, a powerful and atom-economical method for synthesizing nitrogen-containing heterocyclic compounds. This reaction has gained significant attention due to its mild conditions and tolerance of various functional groups, making it a valuable tool in organic synthesis and drug discovery.

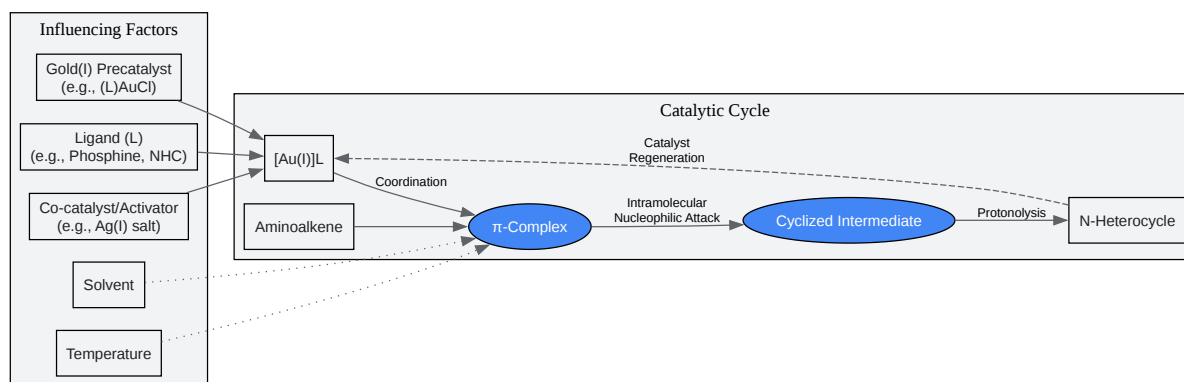
Introduction

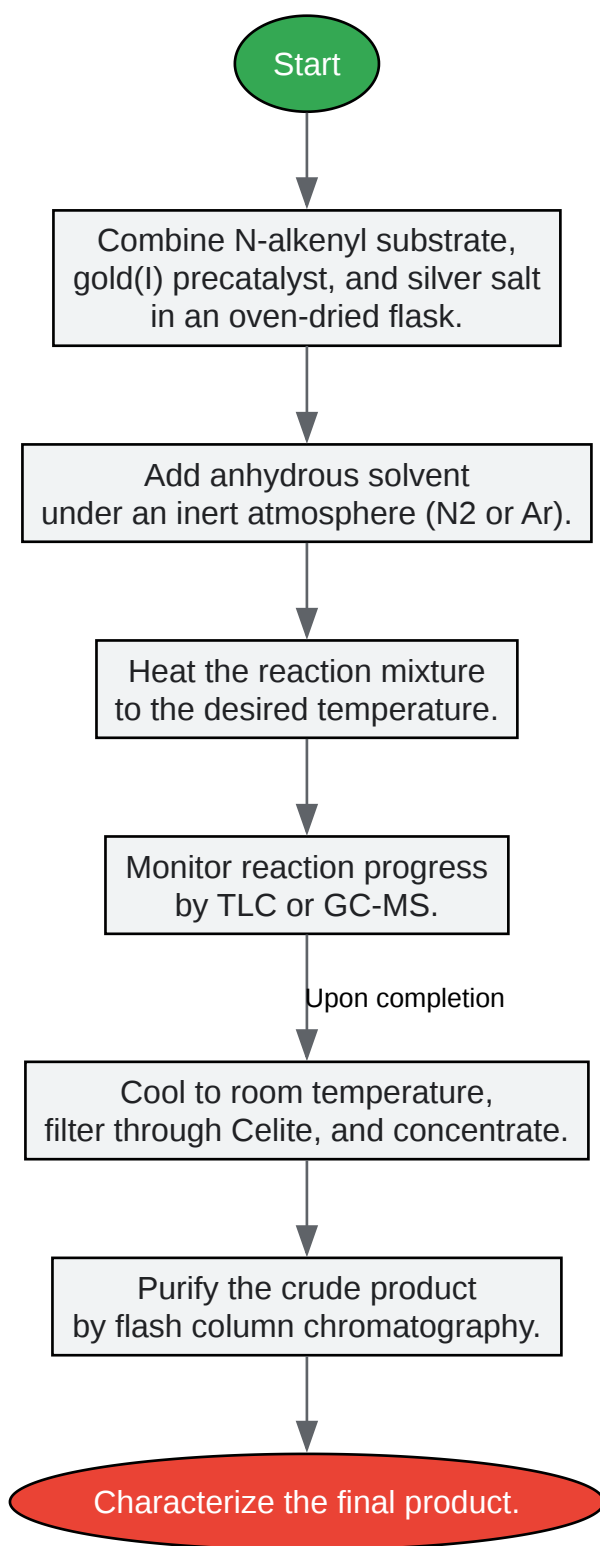
Gold(I) complexes have emerged as highly effective catalysts for the activation of carbon-carbon multiple bonds towards nucleophilic attack.^{[1][2]} In the context of intramolecular hydroamination, a cationic gold(I) species coordinates to the alkene, rendering it susceptible to attack by a tethered amine or amine derivative (e.g., carbamate, urea, or carboxamide).^[3] Subsequent protonolysis releases the cyclized product and regenerates the active catalyst. This method provides an efficient route to valuable nitrogen heterocycles such as pyrrolidines and piperidines, which are common structural motifs in pharmaceuticals.

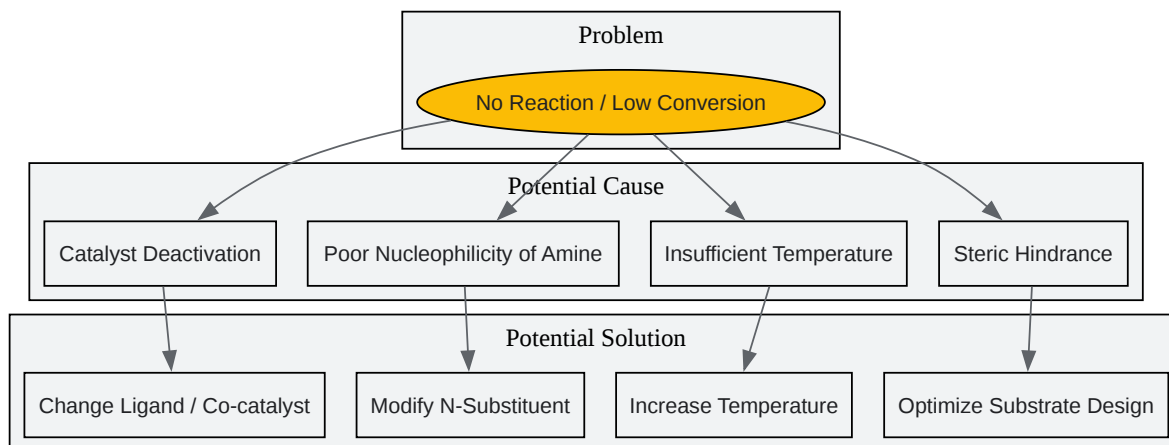
Reaction Mechanism and Influencing Factors

The generally accepted mechanism for gold(I)-catalyzed intramolecular hydroamination involves several key steps, as depicted below. The reaction is initiated by the coordination of

the gold(I) catalyst to the alkene. This is followed by the nucleophilic attack of the tethered nitrogen atom, subsequent deprotonation, and finally, protonolysis of the carbon-gold bond to yield the heterocyclic product and regenerate the active catalyst.^[4]







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References

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